![molecular formula C29H18ClF2NO4S B4326501 N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326501.png)
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Overview
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and metal-catalyzed reactions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClF2NO4S/c1-16-6-12-19(13-7-16)38-27-23(28(36)33-17-8-10-18(11-9-17)37-29(30,31)32)15-14-22-24(27)26(35)21-5-3-2-4-20(21)25(22)34/h2-15H,1H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWPPPCDZUYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClF2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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